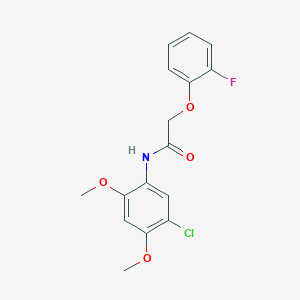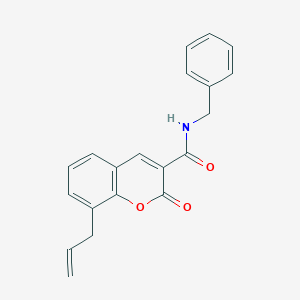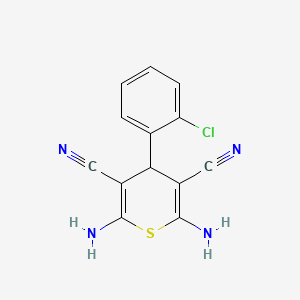![molecular formula C15H13N3OS B5853921 3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5853921.png)
3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PAC-1 and is a small molecule inhibitor of procaspase-3 activation. Procaspase-3 is an inactive precursor of caspase-3, which is a key enzyme involved in the process of apoptosis or programmed cell death. The inhibition of procaspase-3 activation by PAC-1 has been shown to have potential therapeutic applications in cancer and other diseases.
Mechanism of Action
The mechanism of action of PAC-1 involves the inhibition of procaspase-3 activation. Procaspase-3 is an inactive precursor of caspase-3, which is a key enzyme involved in the process of apoptosis or programmed cell death. By inhibiting procaspase-3 activation, PAC-1 prevents the activation of caspase-3 and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to have significant biochemical and physiological effects. It induces apoptosis in cancer cells, which leads to the death of these cells. PAC-1 has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
PAC-1 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. PAC-1 has also been shown to have low toxicity in animal models, making it a promising candidate for the development of anticancer drugs. However, PAC-1 has some limitations, such as its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.
Future Directions
There are several future directions for research on PAC-1. One potential direction is the development of PAC-1 analogs that have improved solubility and bioavailability. Another direction is the development of PAC-1-based anticancer drugs that can be used in clinical trials. Additionally, further research is needed to understand the mechanism of action of PAC-1 and its potential applications in other diseases.
Synthesis Methods
The synthesis of PAC-1 involves the reaction of 3-aminopyridine-2-carboxylic acid with thionyl chloride to form 3-pyridinyl isothiocyanate. This is then reacted with 3-phenylacryloyl chloride to form PAC-1. The synthesis of PAC-1 has been optimized to produce high yields of pure compound, making it suitable for use in scientific research.
Scientific Research Applications
PAC-1 has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs. PAC-1 has also been studied for its potential applications in other diseases, such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
properties
IUPAC Name |
(E)-3-phenyl-N-(pyridin-3-ylcarbamothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-14(9-8-12-5-2-1-3-6-12)18-15(20)17-13-7-4-10-16-11-13/h1-11H,(H2,17,18,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMDQNZKIQNYDP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[(3-pyridinylamino)carbonothioyl]acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5853838.png)
![ethyl 4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5853848.png)


![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5853861.png)

![ethyl 5-ethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5853890.png)


![4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5853926.png)

![methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5853937.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-thienyl)ethanone](/img/structure/B5853948.png)